Azide-PEG9-amido-C4-Boc
Description
Azide Functional Group: Reactivity in Copper-Catalyzed Click Chemistry
The terminal azide group ($$-\text{N}_3$$) is central to the compound’s utility in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction involves the formation of a 1,2,3-triazole ring via the cycloaddition of azides with terminal alkynes, catalyzed by copper(I) ions. The reaction proceeds through a copper(I) acetylide intermediate, which undergoes nucleophilic attack by the azide to form a six-membered copper-containing transition state. Subsequent rearrangement yields the triazole product with high regioselectivity (1,4-disubstituted isomer).
The azide’s reactivity is characterized by second-order rate constants ranging from $$ 8 \, \text{M}^{-1}\text{s}^{-1} $$ to $$ 0.06 \, \text{M}^{-1}\text{s}^{-1} $$, depending on ligand coordination and steric factors. For instance, triazine ligands coordinated to copper(I) enhance reaction rates by stabilizing intermediates, whereas uncoordinated ligands exhibit slower kinetics. This tunable reactivity enables this compound to participate in rapid, specific conjugations under physiological conditions, making it ideal for labeling biomolecules without perturbing their native functions.
PEG9 Spacer: Hydrophilicity and Conformational Flexibility
The PEG9 spacer ($$-\text{(OCH}2\text{CH}2)_9-$$) confers hydrophilicity and conformational flexibility, critical for mitigating steric hindrance and improving solubility in aqueous media. PEG’s ethylene oxide repeats create a hydration shell around the molecule, reducing nonspecific interactions with proteins or cellular membranes. This property is particularly advantageous in drug delivery, where PEGylation extends circulation half-life by minimizing renal clearance and immune recognition.
The spacer’s length (approximately 3.8 nm for PEG9) and flexibility also influence binding affinity. Studies on divalent ligands demonstrate that optimal spacer length balances entropy loss during binding with enthalpic gains from multivalent interactions. For this compound, the nine ethylene oxide units provide sufficient flexibility to orient the azide and Boc-protected amine for simultaneous or sequential reactions, while maintaining a compact structure suitable for intracellular delivery.
Amido Linkage: Stability Under Physiological Conditions
The amido bond ($$-\text{NHCO}-$$) linking the PEG9 spacer to the C4 alkyl chain ensures stability across a broad pH range (4–12) and resistance to enzymatic degradation. Amides are less prone to hydrolysis compared to esters or carbamates, with half-lives exceeding 24 hours in serum-containing buffers. This stability arises from the resonance stabilization of the amide bond, which reduces electrophilicity at the carbonyl carbon.
In this compound, the amido linkage is strategically positioned to decouple the reactive azide terminus from the hydrophobic C4 chain. This design prevents aggregation in aqueous solutions and ensures that the azide remains accessible for CuAAC reactions. Additionally, the amido bond’s inertness toward reducing agents or thiols allows orthogonal conjugation strategies, such as combining CuAAC with maleimide-thiol couplings.
C4 Alkyl Chain: Role in Lipophilicity and Molecular Interactions
The butyl ($$-\text{C}4\text{H}8-$$) chain introduces moderate lipophilicity ($$ \log P \approx 1.5 $$), balancing the hydrophilic PEG9 spacer and hydrophobic Boc group. This amphiphilic character enables the compound to traverse lipid bilayers and interact with hydrophobic pockets in proteins or synthetic polymers. The C4 chain’s length is optimal for minimizing entropic penalties during membrane insertion while avoiding excessive hydrophobicity that could lead to nonspecific binding.
In micelle or liposome formulations, the C4 alkyl chain anchors this compound into the lipid phase, leaving the azide and Boc groups exposed at the surface for subsequent functionalization. This property is exploited in targeted drug delivery systems, where surface azides enable post-assembly modification with ligands or imaging agents via CuAAC.
Boc Protecting Group: Strategies for Controlled Deprotection
The tert-butyloxycarbonyl (Boc) group protects the primary amine during synthetic steps, preventing unwanted side reactions. Deprotection is achieved under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane), which cleave the Boc carbamate via protonation of the tert-butyl oxygen, followed by elimination of isobutylene and carbon dioxide.
The Boc group’s orthogonality to azide and amido functionalities allows sequential deprotection and conjugation. For example, after CuAAC-mediated azide-alkyne cycloaddition, the Boc group can be removed to expose a free amine for further derivatization (e.g., NHS ester coupling). This sequentiality is critical in multi-step syntheses, such as constructing antibody-drug conjugates or PEGylated nanoparticles with dual functionalization sites.
Key Deprotection Conditions:
- Reagent: 20–50% trifluoroacetic acid in dichloromethane
- Time: 30 minutes to 2 hours
- Yield: >90%
Properties
IUPAC Name |
tert-butyl 6-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROUPDBSTXCBAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58N4O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
666.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Boc-Protected Amine Intermediate
The Boc group is introduced to a C4 alkyl chain bearing a primary amine. In a typical procedure:
-
Reagents : 4-Aminobutanol, di-tert-butyl dicarbonate (Boc₂O), and triethylamine (TEA) in dichloromethane (DCM).
-
Conditions : Stir at 0°C for 1 hour, followed by room temperature for 12 hours.
-
Workup : Wash with 5% citric acid, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and concentrate.
Key Data :
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Purity (HPLC) | ≥95% |
PEG9 Spacer Assembly
PEG9 is constructed via iterative ethylene oxide polymerization or by coupling shorter PEG units. A reported method involves:
-
Activation : PEG-diol (MW 400 Da) is tosylated using p-toluenesulfonyl chloride in pyridine.
-
Elongation : Tosylated PEG reacts with ethylene oxide under basic conditions (KOH, 60°C).
-
Termination : Quench with methanol and purify via size-exclusion chromatography.
Reaction Conditions :
-
Temperature: 60–70°C
-
Pressure: 2–3 atm
-
Catalyst: KOH
Azide Functionalization
The terminal hydroxyl group of PEG9 is converted to an azide:
-
Mitsunobu Reaction : Treat PEG9-OH with diphenylphosphoryl azide (DPPA), triphenylphosphine (TPP), and diethyl azodicarboxylate (DEAD) in THF.
-
Workup : Concentrate under vacuum and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).
Critical Parameters :
Final Coupling and Deprotection
The Boc-protected amine is coupled to the PEG9-azide using N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS):
-
Activation : Stir Boc-C4-COOH with DCC/NHS in DCM (0°C, 1 hour).
-
Coupling : Add PEG9-azide and TEA, stir at room temperature for 24 hours.
-
Deprotection : Remove Boc group with trifluoroacetic acid (TFA) in DCM (1:1 v/v, 2 hours).
Yield Optimization :
-
Use a 1.2:1 molar ratio (amine:PEG-azide) to minimize unreacted PEG.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃) : δ 3.65 (m, PEG backbone), 1.44 (s, Boc tert-butyl), 3.25 (t, -CH₂-N₃).
Applications in PROTAC Synthesis
This compound serves as a critical linker in PROTACs, connecting E3 ligase ligands (e.g., thalidomide) to target protein binders (e.g., kinase inhibitors). Its PEG spacer enhances solubility, while the azide enables strain-promoted conjugation to DBCO-modified warheads.
Case Study :
Comparative Analysis of Alternative Methods
Copper-Catalyzed vs. Copper-Free Click Chemistry
| Parameter | CuAAC | SPAAC |
|---|---|---|
| Reaction Time | 1–2 hours | 4–6 hours |
| Toxicity | Cu(I) removal required | Non-toxic |
| Yield | 85–90% | 70–80% |
Chemical Reactions Analysis
Types of Reactions
Azide-PEG9-amido-C4-Boc undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of triazoles by reacting azides with alkynes in the presence of copper catalysts.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs without the need for a catalyst and involves the reaction of azides with strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN).
Common Reagents and Conditions
CuAAC: Copper sulfate (CuSO₄) and sodium ascorbate are commonly used as catalysts.
SPAAC: Strained alkynes like DBCO or BCN are used without the need for additional catalysts.
Major Products
The major products formed from these reactions are triazoles, which are important in various chemical and biological applications .
Scientific Research Applications
PROTACs Development
Azide-PEG9-amido-C4-Boc is primarily used in the synthesis of PROTACs, which are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system. The azide moiety allows for efficient conjugation with various ligands that target E3 ubiquitin ligases and specific proteins, enhancing the selectivity and efficacy of these compounds.
Case Study : A study demonstrated that PROTACs synthesized using this compound exhibited improved degradation rates of target proteins compared to traditional small-molecule inhibitors, highlighting their potential in cancer therapy【2】【9】.
Antibody-Drug Conjugates (ADCs)
The compound has been utilized in the development of ADCs, which link cytotoxic drugs to antibodies for targeted cancer treatment. The incorporation of this compound as a linker improves the stability and therapeutic index of ADCs.
Case Study : Research indicated that ADCs formed with this linker showed enhanced cytotoxicity against various cancer cell lines, significantly outperforming non-PEGylated counterparts【1】【5】.
Drug Delivery Systems
This compound plays a critical role in drug delivery systems by improving the solubility and bioavailability of therapeutic agents. By modifying drug molecules with this PEG-based linker, researchers can achieve longer circulation times and targeted delivery to specific tissues.
Case Study : In one study, PEGylated drug conjugates demonstrated prolonged retention in tumor tissues compared to their non-PEGylated versions, leading to enhanced therapeutic effects【2】【6】.
The following table summarizes key biological activities associated with this compound compared to other PEG derivatives:
| Compound | Click Chemistry | Cellular Uptake | Stability | Therapeutic Applications |
|---|---|---|---|---|
| This compound | Yes | High | High | PROTACs, ADCs |
| Azide-PEG6-amido-C16-Boc | Yes | Moderate | Moderate | ADCs |
| Amino-PEG9-amido-C16-Boc | Yes | High | High | PROTACs |
Mechanism of Action
Azide-PEG9-amido-C4-Boc exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group reacts with alkyne groups to form triazoles, which can then be used to link various molecules. This mechanism is particularly useful in the synthesis of PROTACs, where the linker connects a ligand for an E3 ubiquitin ligase to a ligand for a target protein, facilitating the degradation of the target protein through the ubiquitin-proteasome system .
Comparison with Similar Compounds
Research Findings and Trends
- Drug Delivery : this compound’s long PEG spacer is advantageous for stealth drug formulations, whereas PEG4 analogs like ADC1160 are favored for tumor-targeted payload release .
- Bioorthogonal Chemistry: TETRAZINE-PEG4-AMINO-BOC’s fast kinetics (k > 1,000 M⁻¹s⁻¹) outperform azide-based reagents (k ~ 1–10 M⁻¹s⁻¹ for SPAAC), making it ideal for real-time tracking .
- PROTACs : Azido-PEG4-Boc’s compact structure facilitates intracellular delivery of PROTACs, which require precise linker lengths for ternary complex formation .
Biological Activity
Azide-PEG9-amido-C4-Boc is a specialized compound primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound features a polyethylene glycol (PEG) backbone, which enhances solubility and biocompatibility, making it an essential tool in drug development and biochemical research. This article explores the biological activity of this compound, focusing on its applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C30H58N4O12
- Molecular Weight : 666.8 g/mol
- Key Functional Groups : Azide group, PEG linker, Boc (tert-butyloxycarbonyl) protection
The presence of the azide group enables the compound to participate in "click" chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the formation of stable conjugates with various biomolecules .
This compound is primarily employed in the development of PROTACs. These molecules consist of two different ligands connected by a linker; one ligand targets an E3 ubiquitin ligase while the other binds to a specific target protein. By leveraging the ubiquitin-proteasome system, PROTACs can selectively degrade target proteins within cells, offering a novel approach to therapeutic intervention .
Biological Applications
- Drug Development :
- Bioconjugation :
-
Surface Modification :
- The compound's PEG segment aids in reducing nonspecific binding in biosensors and medical devices, enhancing their sensitivity and specificity.
1. PROTAC Development
A recent study demonstrated the effectiveness of this compound in synthesizing a PROTAC targeting BRD4, a protein involved in cancer progression. The resulting PROTAC exhibited significant anti-cancer activity by degrading BRD4 in various cancer cell lines. The study highlighted the compound's role in achieving selective degradation without affecting other proteins, underscoring its potential as a therapeutic agent .
2. Bioconjugation for Targeted Therapy
In another investigation, researchers utilized this compound to create conjugates with antibody-drug pairs aimed at enhancing targeted delivery to tumor cells. The azide group facilitated the attachment of drug molecules to antibodies via click chemistry, resulting in improved therapeutic efficacy and reduced systemic toxicity compared to traditional drug delivery methods .
Research Findings
A summary of key findings related to this compound's biological activity is presented below:
Q & A
Basic Questions
Q. What safety protocols are critical when handling Azide-PEG9-amido-C4-Boc in laboratory settings?
- Methodological Answer : Follow GHS hazard classifications (e.g., acute toxicity, skin/eye irritation) outlined in safety data sheets. Use full personal protective equipment (PPE), including gloves, lab coats, and goggles. Avoid dust/aerosol formation, ensure adequate ventilation, and use spill containment materials like liquid adsorbents for accidental releases. Emergency procedures for exposure (e.g., eye rinsing for 15 minutes, immediate medical consultation) should be standardized .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for verifying PEG chain integrity and Boc-protected amine groups. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm azide (-N₃) and carbonyl (C=O) functional groups. Mass spectrometry (e.g., MALDI-TOF) validates molecular weight and purity, particularly for PEGylated compounds .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Methodological Answer : Document all reaction parameters (e.g., stoichiometry, temperature, solvent purity) and validate them through pilot trials. Use standardized protocols for Boc deprotection (e.g., trifluoroacetic acid treatment) and azide conjugation. Include raw data (e.g., NMR spectra, HPLC chromatograms) in appendices for peer review, as recommended for experimental transparency .
Advanced Research Questions
Q. How can reaction efficiency of this compound in click chemistry be optimized to minimize side reactions?
- Methodological Answer : Employ Design of Experiments (DoE) to test variables like catalyst concentration (e.g., Cu(I) vs. strain-promoted systems), reaction time, and solvent polarity. Monitor byproducts (e.g., triazole isomers) via LC-MS. Use kinetic modeling to balance reaction rate and selectivity, referencing PEG chain flexibility and steric hindrance from the Boc group .
Q. What strategies resolve contradictions in solubility data for this compound across different solvents?
- Methodological Answer : Conduct systematic solubility studies using Hansen Solubility Parameters (HSP) to correlate solvent polarity with PEG chain hydration. Compare results with molecular dynamics simulations of PEG conformation in aqueous vs. organic phases. Address discrepancies by standardizing temperature/pH conditions and verifying compound purity via elemental analysis .
Q. How can this compound be integrated into multifunctional nanocarriers without compromising structural integrity?
- Methodological Answer : Use stepwise conjugation protocols (e.g., initial azide-alkyne cycloaddition followed by amide coupling). Characterize nanoparticle stability via Dynamic Light Scattering (DLS) and Transmission Electron Microscopy (TEM). Optimize PEG chain length (n=9) to balance hydrophilicity and payload capacity, while monitoring Boc deprotection efficiency under physiological conditions .
Q. What frameworks are suitable for formulating hypothesis-driven research questions about this compound’s biomedical applications?
- Methodological Answer : Apply the PICO framework (Population: target cells; Intervention: drug delivery system; Comparison: existing PEGylated carriers; Outcome: bioavailability) to define scope. Use FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate translational potential. For example: Does this compound enhance tumor targeting in murine models compared to PEG7 analogs? .
Methodological Guidance
- Data Analysis : For contradictory results, perform error propagation analysis (e.g., standard deviations in HPLC purity assays) and use statistical tests (t-tests, ANOVA) to assess significance. Report uncertainties in instrumentation (e.g., ±0.5% for NMR integration) .
- Literature Review : Prioritize primary sources (peer-reviewed journals, patents) over secondary summaries. Use databases like Web of Science with keywords "this compound" AND ("click chemistry" OR "drug delivery") to retrieve context-specific studies .
- Ethical Compliance : Ensure azide waste is neutralized (e.g., sodium hypochlorite treatment) before disposal, adhering to institutional safety guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
